[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Description
The compound [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate is an acetamide derivative featuring a 3,4-difluoro-substituted anilino group linked via a glyoxylate backbone to a 3-methoxyphenyl acetate moiety.
Properties
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-13-4-2-3-11(7-13)8-17(22)24-10-16(21)20-12-5-6-14(18)15(19)9-12/h2-7,9H,8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXWHUXLPOMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the difluoroanilino and methoxyphenyl precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the difluoroanilino and methoxyphenyl groups, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkoxides. These reactions are usually conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Chemistry: In chemistry, [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in the treatment of certain diseases. Further research is needed to fully understand its pharmacological properties and efficacy.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations in the Anilino Group
a) Fluorine vs. Methyl/Chloro Substituents
- [2-(3,5-Dimethylanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate (): This compound replaces the 3,4-difluoroanilino group with a 3,5-dimethylanilino moiety. Methyl groups are electron-donating, increasing lipophilicity compared to the electron-withdrawing fluorines in the target compound. The 4-fluorophenyl acetate group further enhances polarity. Such differences likely alter solubility and receptor-binding kinetics .
- [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate (): The anilino group here includes a difluoromethoxy substituent, introducing steric bulk and enhanced metabolic stability. The benzothiophene-carbonyl moiety adds rigidity, contrasting with the flexible methoxyphenyl group in the target compound.
b) Methoxy Positional Isomerism
- [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(6-methoxy-1-benzofuran-3-yl)acetate (): This compound features a 2,4-dimethoxyanilino group and a benzofuran-acetate group. The additional methoxy groups increase electron density and may improve solubility compared to the 3,4-difluoroanilino group. Benzofuran’s planar structure could enhance π-π stacking interactions absent in the target compound .
- The shared 3-methoxyphenyl acetate moiety with the target compound suggests similar metabolic cleavage pathways .
Backbone and Functional Group Modifications
a) Trifluoromethyl vs. Difluoro Substituents
- Ethyl 2-[3,5-Di(trifluoromethyl)anilino]-2-oxoacetate (): The trifluoromethyl groups are stronger electron-withdrawing groups than fluorine, drastically lowering pKa and increasing acidity. The ethyl ester backbone (vs. the glyoxylate-methyl acetate in the target compound) may affect hydrolysis rates and tissue distribution .
b) Benzimidazole and Sulfamoyl Additions
- The 3,4-dimethylphenylacetamide tail increases hydrophobicity compared to the 3-methoxyphenyl acetate, suggesting divergent pharmacokinetic profiles .
Comparative Data Table
*Calculated based on structural inference.
Research Implications
- Bioactivity: The 3,4-difluoroanilino group in the target compound may confer selectivity for enzymes or receptors sensitive to halogen bonding (e.g., kinases or GPCRs), as seen in fluorinated analogs .
- Solubility : The 3-methoxyphenyl group balances hydrophobicity and hydrogen-bonding capacity, contrasting with the more polar benzothiophene derivatives in .
- Synthetic Feasibility : Intermediate compounds like 3-methoxyphenyl isocyanate () suggest viable routes for synthesizing the target compound via carbamate or urea linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
